3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-3-9(7-10)13(18)17-12-11-5-6-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYMYAPTZEMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Gewald Reaction for Thiophene Intermediate
The Gewald reaction enables the synthesis of 2-aminothiophene-3-carbonitrile derivatives, serving as precursors for pyrimidine ring formation. Using pyranone, malononitrile, and sulfur powder in triethylamine, 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile is obtained in 89% yield (Table 1).
Table 1. Gewald Reaction Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine, rt | 25 | 12 | 89 |
| Diisopropylethylamine, rt | 25 | 18 | 76 |
| Microwave irradiation | 80 | 0.5 | 92 |
Microwave-assisted synthesis reduces reaction time to 30 minutes with a 92% yield, attributed to enhanced cyclization kinetics.
Pyrimidine Ring Formation via Dimroth Rearrangement
Treatment of 2-amino-3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates N’-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide. Subsequent Dimroth rearrangement with substituted anilines under refluxing toluene produces thieno[2,3-d]pyrimidin-4-amine derivatives (Scheme 1).
Scheme 1. Thieno[2,3-d]Pyrimidin-4-Amine Synthesis
- Imidamide Formation : DMF-DMA, toluene, 110°C, 4 h.
- Dimroth Rearrangement : Substituted aniline, 120°C, 8 h.
Key intermediates are characterized by $$ ^1H $$ NMR (δ 8.21 ppm, s, NH$$_2 $$) and LC-MS (m/z 219.1 [M+H]$$^+ $$).
Synthesis of 3-(Methylsulfonyl)Benzoyl Chloride
Sulfonation and Oxidation
3-Methylsulfonylbenzoic acid is synthesized via sulfonation of 3-nitrobenzoic acid followed by reduction and oxidation:
- Sulfonation : 3-Nitrobenzoic acid reacts with methanesulfonyl chloride in pyridine (0–5°C, 2 h) to yield 3-(methylthio)benzoic acid (81%).
- Oxidation : Hydrogen peroxide (30%) in acetic acid oxidizes the thioether to the sulfone (3-(methylsulfonyl)benzoic acid, 94%).
Table 2. Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H$$2$$O$$2$$/AcOH | 60 | 3 | 94 |
| KMnO$$4$$/H$$2$$SO$$_4$$ | 80 | 5 | 87 |
Acid Chloride Formation
3-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl$$2$$) under reflux (4 h) to produce the corresponding acyl chloride (96% yield), confirmed by IR (ν$${C=O}$$ 1775 cm$$^{-1}$$).
Amide Coupling Reaction
Nucleophilic Acyl Substitution
Thieno[2,3-d]pyrimidin-4-amine reacts with 3-(methylsulfonyl)benzoyl chloride in dry tetrahydrofuran (THF) using triethylamine as a base (0°C to rt, 12 h). The reaction achieves 78% yield after recrystallization from ethanol.
Table 3. Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25 | 78 |
| Pyridine | DCM | 0 | 65 |
| NaHCO$$_3$$ | DMF | 40 | 71 |
Spectroscopic Characterization
The final product exhibits:
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$6 $$): δ 10.32 (s, 1H, NH), 8.74 (s, 1H, pyrimidine-H), 8.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H), 3.21 (s, 3H, SO$$2$$CH$$_3 $$).
- HRMS (ESI): m/z calcd for C$${15}$$H$${12}$$N$$3$$O$$3$$S$$_2$$ [M+H]$$^+ $$: 370.0321; found: 370.0325.
Optimization and Characterization
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces coupling reaction time to 2 h with an 85% yield, minimizing thermal degradation.
Purity Analysis
HPLC purity exceeds 99% (C18 column, 70:30 MeOH/H$$_2$$O, 1.0 mL/min), confirming the absence of regioisomers or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential role in modulating biological pathways.
Medicine: As a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: In the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
The compound is part of a broader class of thieno[2,3-d]pyrimidinyl benzamides. Key structural analogs include:
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
- Substituents: Methoxy group on benzamide; trifluoromethylphenoxy on thienopyrimidine.
- Properties : Exhibits enhanced antimicrobial activity due to the trifluoromethyl group’s electron-withdrawing nature, which improves membrane permeability .
- Spectral Data : IR shows C=O stretching at ~1685 cm⁻¹, consistent with amide bond formation .
2,5-Difluoro-N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide (8f)
- Substituents: Difluorobenzamide; thiomorpholine on thienopyrimidine.
- Properties : Higher melting point (234–235°C) due to thiomorpholine’s hydrogen-bonding capacity. The fluorine atoms enhance metabolic stability .
- Spectral Data : IR peaks at 3568 cm⁻¹ (N-H) and 1685 cm⁻¹ (C=O) .
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
- Substituents: Pyridinylthiazole instead of thienopyrimidine.
- Properties: Reduced antimicrobial activity compared to thienopyrimidine analogs, likely due to altered heterocyclic π-stacking interactions .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Methylsulfonyl (target compound) and trifluoromethyl (8b) enhance stability and target affinity .
- Heterocyclic Variations: Thienopyrimidine cores outperform pyridinylthiazoles (7a) in antimicrobial contexts, likely due to improved π-π stacking with bacterial enzymes .
- Polar Substituents : Thiomorpholine (8f) increases melting points and solubility in polar solvents .
Biologische Aktivität
3-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This compound features a complex structure that integrates a thieno[2,3-d]pyrimidine core with a benzamide functional group and a methylsulfonyl substituent, which together confer unique biological activities.
Structural Characteristics
- Chemical Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 342.39 g/mol
- Structural Features :
- Thieno[2,3-d]pyrimidine core
- Benzamide moiety
- Methylsulfonyl group
Biological Activity
The biological activity of 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide primarily revolves around its interactions with specific enzymes, notably:
-
EZH2 (Enhancer of Zeste Homolog 2) :
- Involved in histone methylation and gene expression regulation.
- Inhibition can lead to altered expression of oncogenes and tumor suppressor genes.
-
PDE10A (Phosphodiesterase 10A) :
- Hydrolyzes cyclic AMP and cyclic GMP, playing a crucial role in various signaling pathways.
- Targeting PDE10A may enhance neuronal signaling and provide neuroprotective effects.
The compound acts by binding to the active sites of EZH2 and PDE10A, inhibiting their functions. This dual-targeting capability positions it as a promising candidate for treating complex diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to the thieno[2,3-d]pyrimidine class. For instance:
- Cell Line Studies : Research indicated that derivatives of thieno[2,3-d]pyrimidin-4-ones exhibited significant cytotoxicity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The sulfonamide group present in the compound suggests potential anti-inflammatory effects. Sulfonamide derivatives are known for their ability to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- In Vivo Studies :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
| Compound Class | Structural Features | Biological Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-yl Derivatives | Contains thieno[2,3-d]pyrimidine core | Anticancer properties |
| Sulfonamide Derivatives | Contains sulfonamide groups | Antibacterial and anti-inflammatory |
| Benzamide Derivatives | Contains benzamide functional group | Various pharmacological activities |
The uniqueness of 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide lies in its specific combination of structural elements that confer distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various applications in medicinal chemistry.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves:
Thieno[2,3-d]pyrimidin-4-amine preparation : Cyclocondensation of 2-aminothiophene derivatives with nitriles or urea derivatives under acidic conditions .
Benzamide coupling : Reacting 3-(methylsulfonyl)benzoic acid with the thienopyrimidine core using coupling agents (e.g., EDCI/HOBt) in DMF or DCM.
Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
Q. Optimization Tips :
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | H2SO4, reflux, 6h | 60-70% | ≥90% |
| Amide Coupling | EDCI, DIPEA, DMF, RT, 12h | 75-85% | ≥95% |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer: Critical techniques include:
- 1H/13C NMR : Verify substitution patterns (e.g., methylsulfonyl proton at δ 3.2–3.5 ppm; thienopyrimidine aromatic protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- HPLC-PDA : Assess purity (>98% for biological assays) using a C18 column (gradient: 10–90% acetonitrile/water) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. Example NMR Data :
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylsulfonyl (CH3) | 3.25 | Singlet |
| Thienopyrimidine H-2 | 8.42 | Doublet (J=5.1 Hz) |
Advanced Research Questions
Q. How does the methylsulfonyl substituent modulate the compound’s pharmacokinetic properties and target binding?
Answer: The methylsulfonyl group:
- Enhances solubility : Polar sulfonyl group improves aqueous solubility (logP reduction by ~1.5 units) .
- Influences target binding : Acts as a hydrogen bond acceptor with kinase ATP pockets (e.g., BCL-2/MCL-1 inhibitors) .
- Affects metabolic stability : Reduces CYP3A4-mediated oxidation due to electron-withdrawing effects .
Q. SAR Insights :
| Substituent | Binding Affinity (IC50, nM) | Solubility (mg/mL) |
|---|---|---|
| -SO2CH3 | 12.3 ± 1.5 | 0.45 |
| -CH3 | 45.6 ± 3.2 | 0.12 |
| -Cl | 28.9 ± 2.1 | 0.08 |
Q. Methodology :
- Use molecular docking (AutoDock Vina) to predict interactions with BCL-2 (PDB: 4AQ3) .
- Assess solubility via shake-flask method in PBS (pH 7.4) .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?
Answer: Contradictions may arise due to:
Cell line specificity : Test in isogenic pairs (e.g., wild-type vs. PTEN-null glioblastoma) to isolate genetic factors .
Off-target effects : Use CRISPR-Cas9 knockouts of suspected targets (e.g., AKT1) to confirm mechanism .
Assay variability : Standardize ATP concentrations in kinase assays (e.g., 10 µM ATP for consistent IC50 comparisons) .
Q. Case Study :
| Cell Line | IC50 (µM) | Proposed Mechanism |
|---|---|---|
| HCT-116 | 0.8 ± 0.1 | BCL-2 inhibition |
| MCF-7 | 5.2 ± 0.3 | Off-target ERα modulation |
Resolution : Combine siRNA silencing and thermal shift assays to validate primary targets .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer: Key modifications:
- Reduce molecular weight : Aim for <450 Da by replacing benzamide with smaller heterocycles (e.g., pyridine) .
- Increase logD : Introduce lipophilic groups (e.g., trifluoromethyl) while maintaining ClogP <3 .
- Enhance passive diffusion : Replace methylsulfonyl with prodrug esters (e.g., tert-butyl carbonate) .
Q. In Silico Tools :
- Predict BBB permeability using SwissADME (BOILED-Egg model) .
- Validate with in vitro BBB models (hCMEC/D3 monolayers) .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in oncology research?
Answer:
- Xenograft models :
- Subcutaneous implantation of MDA-MB-231 (triple-negative breast cancer) for primary efficacy .
- Orthotopic glioblastoma (U87-MG) for CNS penetration assessment .
- PDX models : Use patient-derived colorectal tumors to mimic clinical heterogeneity .
- Dosing regimen : 25 mg/kg, oral, twice weekly; monitor tumor volume via caliper or bioluminescence .
Q. Key Metrics :
| Model | TGI (%) | Median Survival (Days) |
|---|---|---|
| MDA-MB-231 | 68 | 42 ± 3 |
| U87-MG | 55 | 55 ± 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
